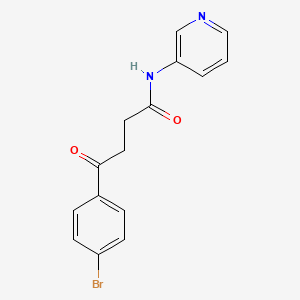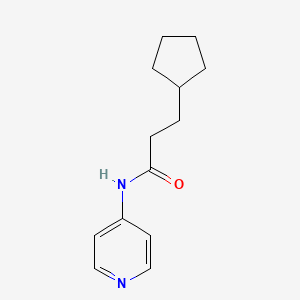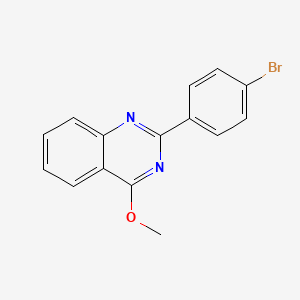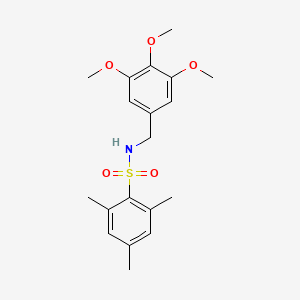![molecular formula C15H14N2O3 B5707012 N-{[(4-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5707012.png)
N-{[(4-methoxyphenyl)amino]carbonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-methoxyphenyl)amino]carbonyl}benzamide, also known as NMBC, is a chemical compound that has been extensively studied for its potential use in scientific research. NMBC is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mecanismo De Acción
The mechanism of action of N-{[(4-methoxyphenyl)amino]carbonyl}benzamide is not fully understood, but it is believed to act by inhibiting the activity of proteases, which are enzymes that break down proteins. N-{[(4-methoxyphenyl)amino]carbonyl}benzamide has been shown to selectively inhibit the activity of certain proteases, making it a valuable tool for the study of protease function.
Biochemical and Physiological Effects:
N-{[(4-methoxyphenyl)amino]carbonyl}benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of protease activity, the modulation of protein-protein interactions, and the induction of apoptosis (programmed cell death) in cancer cells. N-{[(4-methoxyphenyl)amino]carbonyl}benzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[(4-methoxyphenyl)amino]carbonyl}benzamide is its small size, which makes it easy to use in a variety of lab experiments. N-{[(4-methoxyphenyl)amino]carbonyl}benzamide is also relatively stable and easy to synthesize, making it a cost-effective tool for researchers. However, one limitation of N-{[(4-methoxyphenyl)amino]carbonyl}benzamide is that its mechanism of action is not fully understood, which may limit its usefulness in certain research applications.
Direcciones Futuras
There are many potential future directions for the study of N-{[(4-methoxyphenyl)amino]carbonyl}benzamide, including the development of new synthetic methods for its production, the identification of new protease targets for its use as a tool in protease research, and the development of new therapeutic applications for its use in the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-{[(4-methoxyphenyl)amino]carbonyl}benzamide and its potential applications in a variety of research fields.
Métodos De Síntesis
N-{[(4-methoxyphenyl)amino]carbonyl}benzamide can be synthesized using a variety of methods, including the reaction of 4-methoxyaniline with phosgene followed by reaction with benzoyl chloride. Other methods include the reaction of 4-methoxyaniline with benzoyl isocyanate or the reaction of 4-methoxyaniline with benzoyl chloride in the presence of triethylamine.
Aplicaciones Científicas De Investigación
N-{[(4-methoxyphenyl)amino]carbonyl}benzamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of proteases and as a tool for the study of protein-protein interactions. N-{[(4-methoxyphenyl)amino]carbonyl}benzamide has also been used in the study of cancer biology, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)carbamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-20-13-9-7-12(8-10-13)16-15(19)17-14(18)11-5-3-2-4-6-11/h2-10H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNZUOHUFSEILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201915 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(4-methoxyphenyl)carbamoyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5706955.png)
![N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5706962.png)
![N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5706969.png)


![4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707005.png)

![{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5707029.png)
![2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5707034.png)
![[4-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5707041.png)